molecular formula C12H11NO B186947 N-furfurylidene-p-toluidine CAS No. 13060-72-5

N-furfurylidene-p-toluidine

Cat. No. B186947
CAS RN: 13060-72-5
M. Wt: 185.22 g/mol
InChI Key: DGEJSIQDHCQUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-furfurylidene-p-toluidine (FFT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. FFT is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has been found to have various applications in the field of chemistry, biology, and materials science.

Scientific Research Applications

N-furfurylidene-p-toluidine has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a catalyst for various organic reactions such as the synthesis of dihydropyrimidinones and benzimidazoles. In materials science, N-furfurylidene-p-toluidine has been used as a precursor for the synthesis of metal complexes and in the preparation of conducting polymers. In biology, N-furfurylidene-p-toluidine has been found to have anticancer and antimicrobial properties.

Mechanism Of Action

The mechanism of action of N-furfurylidene-p-toluidine is not fully understood. However, it has been proposed that N-furfurylidene-p-toluidine acts by inhibiting the activity of enzymes such as DNA topoisomerase and histone deacetylase. These enzymes play a crucial role in cell division and proliferation, and their inhibition can lead to cell death.

Biochemical And Physiological Effects

N-furfurylidene-p-toluidine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-furfurylidene-p-toluidine has anticancer and antimicrobial properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

N-furfurylidene-p-toluidine has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by various analytical techniques such as NMR and IR spectroscopy. It is also stable under normal laboratory conditions. However, N-furfurylidene-p-toluidine has some limitations. It is not water-soluble, which limits its use in aqueous environments. It is also sensitive to light and air, which can affect its stability and purity.

Future Directions

N-furfurylidene-p-toluidine has several potential future directions for research. In chemistry, it can be used as a catalyst for the synthesis of various organic compounds. In materials science, it can be used as a precursor for the synthesis of metal complexes and in the preparation of conducting polymers. In biology, further studies can be conducted to understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent. Additionally, N-furfurylidene-p-toluidine can be modified to improve its solubility and stability, which can expand its potential applications in various fields of science.
Conclusion
In conclusion, N-furfurylidene-p-toluidine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has various applications in the field of chemistry, biology, and materials science. Its mechanism of action is not fully understood, but it has been found to have anticancer and antimicrobial properties. N-furfurylidene-p-toluidine has several advantages for lab experiments, but it also has some limitations. Future research can be conducted to explore its potential applications in various fields of science.

Synthesis Methods

N-furfurylidene-p-toluidine can be synthesized by the condensation reaction between furfurylamine and p-tolualdehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in an organic solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-furfurylidene-p-toluidine.

properties

IUPAC Name

1-(furan-2-yl)-N-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEJSIQDHCQUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358485
Record name N-furfurylidene-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-furfurylidene-p-toluidine

CAS RN

13060-72-5
Record name N-furfurylidene-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(FURFURYLIDENE)-P-TOLUIDINE
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